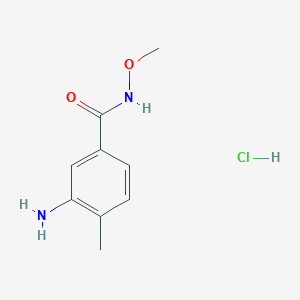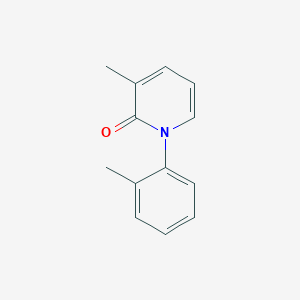
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one typically involves the reaction of 2-methylphenylacetonitrile with methyl vinyl ketone in the presence of a base, followed by cyclization to form the pyridinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinones with functional groups like halogens, alkyl, and aryl groups.
Scientific Research Applications
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-phenylpyridin-2(1H)-one
- 3-Methyl-1-phenylpyridin-2(1H)-one
- 2-Methyl-1-(2-chlorophenyl)pyridin-2(1H)-one
Uniqueness
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on both the pyridinone ring and the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
874116-01-5 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-methyl-1-(2-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c1-10-6-3-4-8-12(10)14-9-5-7-11(2)13(14)15/h3-9H,1-2H3 |
InChI Key |
HFJZEWRLXZJIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
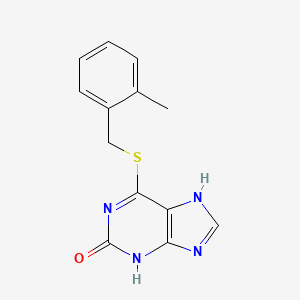
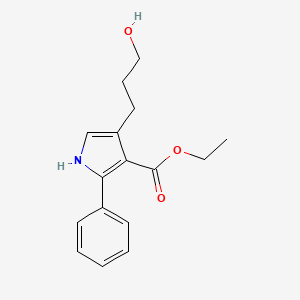
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)
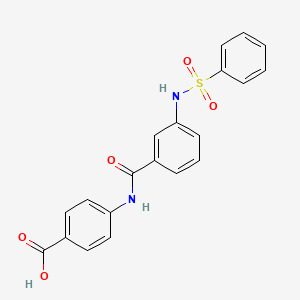
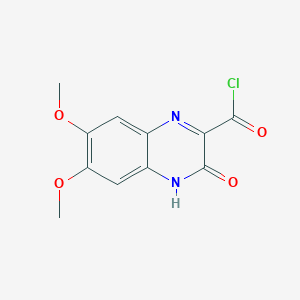
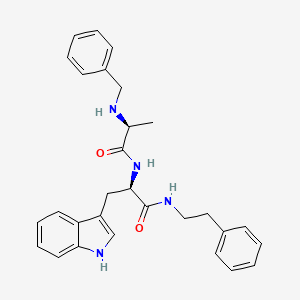
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
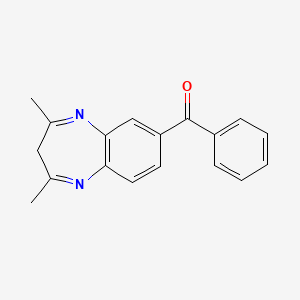
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
